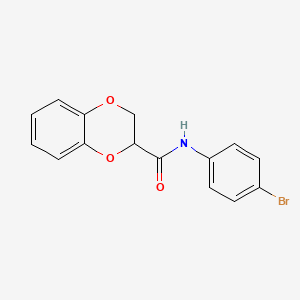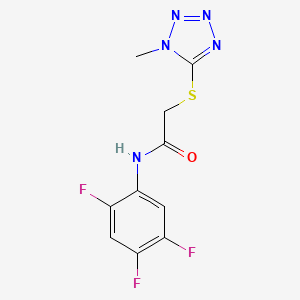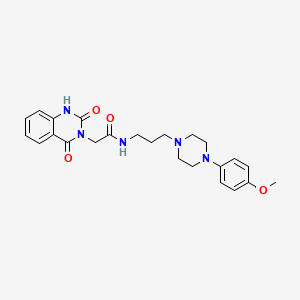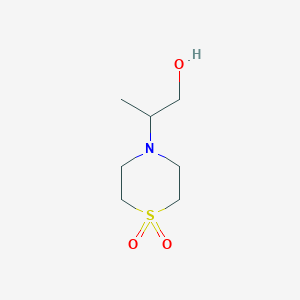![molecular formula C17H22N4O2 B2948977 4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine CAS No. 2202374-20-5](/img/structure/B2948977.png)
4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is an organic compound that incorporates both pyrimidine and pyridine moieties, which are fundamental components in various chemical and biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
To synthesize 4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine, a multi-step organic synthesis is typically employed. Common synthetic routes might involve:
Nucleophilic substitution: : Starting from a pyrimidine base, an appropriate nucleophile can be introduced.
Etherification: : Utilizing an alcohol derivative to form the methoxy functional group.
Formation of the piperidine ring: : This usually requires amine precursors and suitable cyclization agents under controlled conditions.
Industrial Production Methods
Industrial production often involves more efficient, scalable methods, such as:
Flow chemistry: : For continuous synthesis and improved reaction control.
Catalytic processes: : Utilizing catalysts to enhance reaction rates and selectivity.
High-throughput screening: : Identifying optimal reaction conditions rapidly.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine can undergo several types of chemical reactions, including:
Oxidation: : Typically, oxidation of the methoxy group can occur.
Reduction: : The pyrimidine ring can be reduced under specific conditions.
Substitution: : Functional groups within the compound can be replaced using various substituents.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate.
Reducing agents: : Like lithium aluminum hydride.
Substituents: : Utilizing halides for nucleophilic substitutions.
Major Products
Reactions involving this compound can yield various products, such as:
Oxidized derivatives: : Where the methoxy group is converted to a carbonyl functionality.
Reduced forms: : Resulting in saturated ring structures.
Substituted compounds: : Where different functional groups replace original ones.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a versatile molecule used in:
Chemistry: : As an intermediate in complex organic synthesis.
Biology: : For studying enzyme interactions and binding assays.
Industry: : Utilized in the development of novel materials or catalysts.
Wirkmechanismus
Molecular Targets and Pathways
This compound exerts its effects by:
Binding to specific receptors: : Often interacting with enzymes or protein targets.
Modulating pathways: : Influencing biological pathways through these interactions, potentially affecting cellular processes or signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is unique due to:
Distinct functional groups: : Which confer specific chemical reactivity and biological activity.
Structural characteristics: : Differing in the arrangement and types of heterocyclic rings.
List of Similar Compounds
4-Methoxy-2-(4-{[(3-methylphenyl)oxy]methyl}piperidin-1-yl)pyrimidine: : A close analog with a different phenyl substituent.
4-Methoxy-2-(4-{[(2-methylpyridin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine: : Varies by the position of the methyl group on the pyridine ring.
4-Methoxy-2-(4-{[(3-chloropyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine: : Contains a chloro substituent instead of a methyl group.
Hope that was an insightful dive! Anything else pique your interest?
Eigenschaften
IUPAC Name |
4-methoxy-2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13-4-3-8-18-16(13)23-12-14-6-10-21(11-7-14)17-19-9-5-15(20-17)22-2/h3-5,8-9,14H,6-7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDJYSTYXANLMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=CC(=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2948897.png)



![N-(2-fluorophenyl)-2-({2,6,8-trimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2948901.png)
![3-chloro-4-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)pyridine](/img/structure/B2948902.png)
![3-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2948903.png)
![5-[(2-Fluorophenyl)methyl]-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2948907.png)

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2948910.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2948911.png)
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2948915.png)
